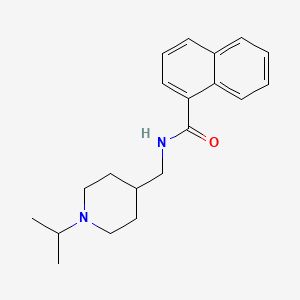![molecular formula C19H17BrN2O2 B2691106 3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-80-3](/img/structure/B2691106.png)
3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule that contains a quinoline ring, which is a type of heterocyclic aromatic organic compound . It also contains a benzamide group, which is a type of amide derived from benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a benzamide group, and a bromine atom. The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The benzamide group consists of a benzene ring attached to an amide group .Aplicaciones Científicas De Investigación
Polymorphs and Salts of Quinoline Derivatives Research on polymorphs and salts of quinoline derivatives, such as 4-nitro-N-(quinolin-8-yl)benzamide, explores their distinct packing patterns, hydrogen bonding interactions, and potential for forming porous structures with applications in materials science and possibly drug formulation due to their unique physical properties (Prithiviraj Khakhlary & J. Baruah, 2014).
Antibacterial Activity of Quinoline Derivatives Quinoline derivatives have been studied for their antibacterial properties. A series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides exhibited significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Tahere Hosseyni Largani et al., 2017).
Antimicrobial and Antifungal Activities Novel quinazolinone derivatives have shown promising in vitro antimicrobial and antifungal activities, indicating the potential of quinoline-based compounds in treating infections caused by various pathogens (M. Mohamed et al., 2010).
Antitubercular and Anticancer Applications Some quinoline derivatives have been evaluated for their antitubercular and anticancer activities, demonstrating significant growth inhibition of Mycobacterium tuberculosis and various cancer cell lines. This suggests the potential use of these compounds in the development of new therapeutic agents for tuberculosis and cancer (R. Upadhayaya et al., 2009).
Synthesis and Characterization of Quinoline-Based Ligands The synthesis and characterization of quinoline-based ligands for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes have been reported, indicating applications in catalysis and synthesis of chiral pharmaceutical ingredients (T. Imamoto et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-5-6-13-10-15(19(24)22-17(13)9-12)7-8-21-18(23)14-3-2-4-16(20)11-14/h2-6,9-11H,7-8H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNFATSRSOZWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2691025.png)
![2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide](/img/structure/B2691028.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2691029.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2691030.png)

![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2691036.png)
![7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2691037.png)




![3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691043.png)
![N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2691044.png)